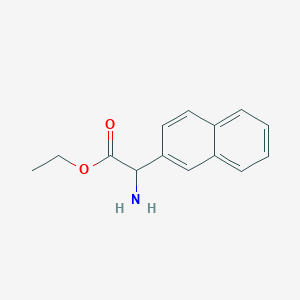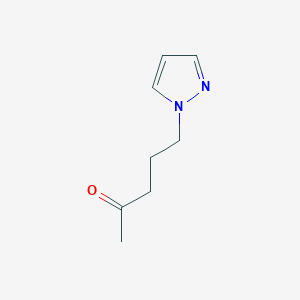
(3S)-4-aminobutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-aminobutane-1,3-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-aminobutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 4-nitrobutane-1,3-diol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.
Another method involves the use of 4-chlorobutane-1,3-diol as a starting material. This compound can be reacted with ammonia or an amine under basic conditions to replace the chlorine atom with an amino group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-aminobutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound under specific conditions.
Reduction: Further reduction of the amino group can lead to the formation of primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Acid chlorides or anhydrides are often used for esterification, while alkyl halides can be used for etherification.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Esters or ethers, depending on the reagents used.
Scientific Research Applications
(3S)-4-aminobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential precursor for biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which (3S)-4-aminobutane-1,3-diol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.
Comparison with Similar Compounds
(3S)-4-aminobutane-1,3-diol can be compared with other similar compounds, such as:
(3R)-4-aminobutane-1,3-diol: The enantiomer of this compound, which has different stereochemistry and potentially different biological activity.
4-aminobutane-1,2-diol: A structural isomer with the amino group at a different position, leading to different chemical properties and reactivity.
4-aminobutane-1,3-diol derivatives: Compounds with additional functional groups that modify their chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C4H11NO2 |
|---|---|
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(3S)-4-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c5-3-4(7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
InChI Key |
AZWLGPJBVAQRHW-BYPYZUCNSA-N |
Isomeric SMILES |
C(CO)[C@@H](CN)O |
Canonical SMILES |
C(CO)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)



![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)



